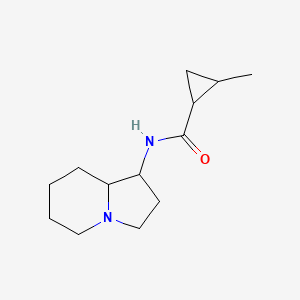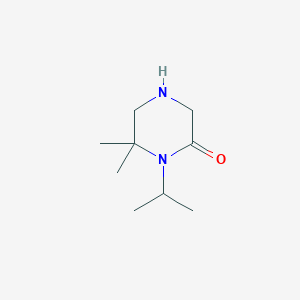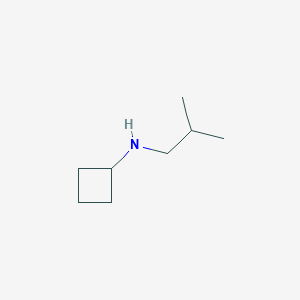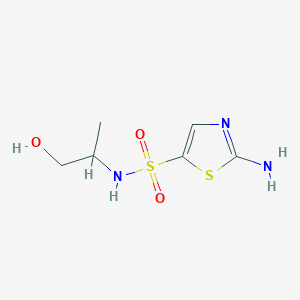
2-Amino-N-(1-Hydroxypropan-2-yl)thiazol-5-sulfonamid
Übersicht
Beschreibung
2-aminothiazole is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
Synthesis Analysis
The synthesis of 2-aminothiazole-based compounds has been a focus of medicinal chemists due to their wide range of biological activities . Various synthetic strategies have been developed to access novel 2-aminothiazole derivatives . For instance, one synthesis involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid .Molecular Structure Analysis
The thiazole ring in 2-aminothiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
2-aminothiazole derivatives have been synthesized and tested, showing inhibitory activity against various targets . For instance, some compounds showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Anticancer-Forschung
Thiazol-Verbindungen haben sich in der Anticancer-Forschung als vielversprechend erwiesen. So bindet beispielsweise Voreloxin, das einen Thiazol-Bestandteil enthält, an DNA und interagiert mit Topoisomerase II, was zu DNA-Doppelstrangbrüchen, einem G2-Stopp und letztendlich zum Zelltod führt . In ähnlicher Weise wurden N-acylierte 2-Amino-5-Benzyl-1,3-Thiazole synthetisiert und mit dem MTT-Assay auf ihre Antikrebsaktivität untersucht .
Antifungal-Anwendungen
Thiazole wurden auch auf ihre antifungalen Eigenschaften hin untersucht. Verbindungen wie 5-(2-substituierte-1,3-Thiazol-5-yl)-2-alkoxybenzamide und 5-(2-N-(substituierte Aryl)-1,3-Thiazol-5-yl)-2-alkoxybenzamide wurden synthetisiert und auf ihre antifungale Aktivität untersucht .
Strukturelle Modifikationen für therapeutisches Potenzial
Die strukturelle Modifikation von 2-Aminothiazol-Derivaten stand im Fokus der Entwicklung potenter Antikrebsmittel. In-vitro-Aktivitäten und In-silico-Studien wurden hervorgehoben, um zukünftige Innovationen in diesem Bereich zu lenken .
Wirkmechanismus
Target of Action
The primary targets of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression .
Mode of Action
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide interacts with its targets by inhibiting their activity . This compound has been shown to inhibit the activity of both Bcr-Abl and HDAC1 . The inhibition of these targets can lead to changes in cellular processes, such as cell proliferation and gene expression .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the suppression of these pathways . On the other hand, HDAC1 is involved in the regulation of gene expression, so its inhibition can lead to changes in the expression of various genes .
Pharmacokinetics
The compound’s ability to inhibit bcr-abl and hdac1 suggests that it can penetrate cells and reach its targets
Result of Action
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can lead to various molecular and cellular effects. For instance, the compound has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound can suppress the growth of cancer cells.
Zukünftige Richtungen
The development of anticancer drug resistance significantly restricts the clinical efficacy of most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information could be useful for future innovation .
Biochemische Analyse
Biochemical Properties
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and kinases, which are crucial for regulating gene expression and cell signaling pathways . The inhibition of HDACs by 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide leads to increased acetylation of histones, resulting in altered gene expression patterns. Additionally, this compound can bind to proteins involved in cellular metabolism, affecting their activity and stability .
Cellular Effects
The effects of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide involves its interactions with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as HDACs and kinases, thereby inhibiting their activity . The inhibition of HDACs results in increased acetylation of histones, which in turn affects gene expression by altering chromatin structure . Additionally, 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can modulate the activity of kinases, leading to changes in cell signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can influence metabolite levels, leading to changes in cellular energy production and overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide within cells can affect its activity and function, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide within these compartments can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-amino-N-(1-hydroxypropan-2-yl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S2/c1-4(3-10)9-14(11,12)5-2-8-6(7)13-5/h2,4,9-10H,3H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWEKYKAXQLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



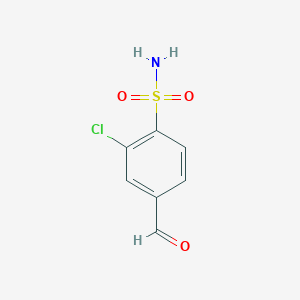
![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)




![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)
![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)


